molecular formula C6H13ClN2O4 B7949602 3-Ethyl-1-Methyl-1H-Imidazolium Perchlorate CAS No. 65039-04-5

3-Ethyl-1-Methyl-1H-Imidazolium Perchlorate

Cat. No.: B7949602
CAS No.: 65039-04-5
M. Wt: 212.63 g/mol
InChI Key: BKGNDBUULDZRKY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-Methyl-1H-Imidazolium Perchlorate typically involves the reaction of imidazole with ethylamine to form 1-ethyl-3-methylimidazole. This intermediate is then reacted with perchloric acid to yield the final product . The reaction conditions usually require controlled temperatures and careful handling due to the reactive nature of perchloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-Methyl-1H-Imidazolium Perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions. Substitution reactions often require catalysts or specific solvents to facilitate the process .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized imidazolium derivatives, while substitution reactions can produce a wide range of substituted imidazolium compounds .

Mechanism of Action

The mechanism of action of 3-Ethyl-1-Methyl-1H-Imidazolium Perchlorate involves its interaction with molecular targets through ionic and hydrogen bonding. The compound’s high ionic conductivity and thermal stability enable it to facilitate various chemical processes, including catalysis and stabilization of reactive intermediates .

Properties

IUPAC Name

3-ethyl-1-methyl-1,2-dihydroimidazol-1-ium;perchlorate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.ClHO4/c1-3-8-5-4-7(2)6-8;2-1(3,4)5/h4-5H,3,6H2,1-2H3;(H,2,3,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGNDBUULDZRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C[NH+](C=C1)C.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90849389
Record name 3-Ethyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65039-04-5
Record name 3-Ethyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90849389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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